REACTION_CXSMILES
|
[Br:1][CH2:2][C:3]([C:5]1[CH:14]=[CH:13][C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=1)=[O:4].[S:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1>CC(C)=O.O>[Br-:1].[CH:6]1[C:7]2[C:12](=[CH:11][CH:10]=[CH:9][CH:8]=2)[CH:13]=[CH:14][C:5]=1[C:3](=[O:4])[CH2:2][S+:15]1[CH2:19][CH2:18][CH2:17][CH2:16]1 |f:4.5|
|
Name
|
|
Quantity
|
18.68 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)C1=CC2=CC=CC=C2C=C1
|
Name
|
|
Quantity
|
13.23 g
|
Type
|
reactant
|
Smiles
|
S1CCCC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
4.1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at 0° C. for 1 hour before solid
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
STIRRING
|
Details
|
was then stirred at room temperature for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting crude product was filtered through glass frit as solid
|
Type
|
WASH
|
Details
|
was washed by 100 mL of cold acetone
|
Type
|
CUSTOM
|
Details
|
The crude product was recrystallized by 150 mL of ethanol
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
[Br-].C1=C(C=CC2=CC=CC=C12)C(C[S+]1CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 75.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |